molecular formula C11H15FN2O2 B4571378 N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyethyl)urea

N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyethyl)urea

Cat. No.: B4571378
M. Wt: 226.25 g/mol
InChI Key: RMGHYZJQMOQFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-N'-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C11H15FN2O2 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 226.11175589 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Urea derivatives are key intermediates in the synthesis of various substituted products. For example, directed lithiation of N,N-dimethylurea and tert-butyl carbamate derivatives has been studied for producing high yields of substituted products. This process highlights the utility of urea derivatives in synthetic organic chemistry, enabling the creation of complex molecules (Smith, El‐Hiti, & Alshammari, 2013).

Crystal Structure Analysis

The crystal structure of urea derivatives, such as metobromuron (a phenylurea herbicide), reveals insights into molecular interactions and design principles for developing new compounds with desired physical and chemical properties (Kang, Kim, Kwon, & Kim, 2015).

Fluorescence Probes

Urea derivatives can serve as solvatochromic fluorescence probes, enabling the detection of various analytes. The fluorescence properties of these compounds are influenced by their environment, making them useful for sensing applications, such as detecting carboxylic acids, alcohols, and fluoride ions (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).

Biomolecular Imaging

Certain urea derivatives, when incorporated into latent fluorophores, allow for the selective imaging of biological processes. This application is significant in studying cellular mechanisms with high specificity and spatiotemporal resolution, demonstrating the compound's utility in advanced imaging techniques (Lavis, Chao, & Raines, 2006).

Nonlinear Optical Materials

Urea derivatives are also explored for their potential in nonlinear optical (NLO) materials, offering promising applications in photonics and optoelectronics. For instance, the study of methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate demonstrated significant hyperpolarizability, indicating its potential use in NLO applications (Mary, Panicker, Narayana, Samshuddin, Sarojini, & Alsenoy, 2014).

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2/c1-8-3-4-9(7-10(8)12)14-11(15)13-5-6-16-2/h3-4,7H,5-6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHYZJQMOQFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCOC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.